molecular formula C22H22N2O4 B2611547 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 903207-08-9

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2611547
CAS No.: 903207-08-9
M. Wt: 378.428
InChI Key: RBWZIAHCBSKPFO-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a phenol group substituted with a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 3,4-dimethoxybenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate reagents like guanidine or urea.

    Substitution Reactions: The phenol group can be introduced via nucleophilic aromatic substitution, where the pyrimidine intermediate reacts with a phenol derivative under basic conditions.

    Alkylation: The final step involves the alkylation of the phenol group with 2-methylprop-2-en-1-yl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique electronic properties.

    Biological Studies: Investigation of its effects on cellular pathways and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyphenylpyrimidine: Similar structure but lacks the 2-methylprop-2-en-1-yl group.

    3,4-Dimethoxyphenylpyrimidine: Similar structure but lacks the phenol group.

    2-Methylprop-2-en-1-ylphenol: Similar structure but lacks the pyrimidine ring.

Uniqueness

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14(2)12-28-16-6-7-17(19(25)10-16)22-18(11-23-13-24-22)15-5-8-20(26-3)21(9-15)27-4/h5-11,13,25H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWZIAHCBSKPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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